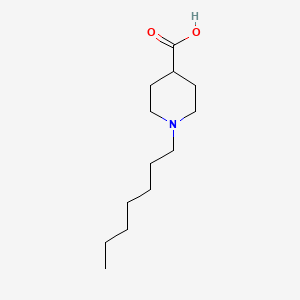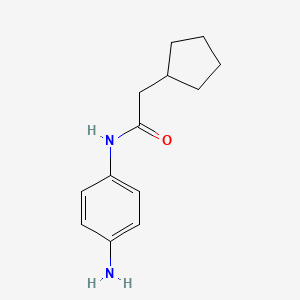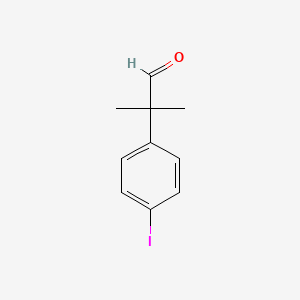
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone is a complex organic compound characterized by its unique structure, which includes multiple tert-butyldimethylsilyl (TBDMS) groups and a phloracetophenone core
Vorbereitungsmethoden
The synthesis of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone typically involves multiple steps. The key steps include the protection of hydroxyl groups with TBDMS, followed by the introduction of the phloracetophenone moiety. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure the stability of the TBDMS groups. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The TBDMS groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include anhydrous solvents, strong acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone involves its interaction with specific molecular targets. The TBDMS groups provide steric protection, allowing the core structure to interact with enzymes or receptors selectively. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone stands out due to its unique combination of TBDMS groups and a phloracetophenone core. Similar compounds include:
Eigenschaften
Molekularformel |
C30H52O4Si2 |
|---|---|
Molekulargewicht |
532.9 g/mol |
IUPAC-Name |
1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C30H52O4Si2/c1-21(2)16-15-17-22(3)18-19-24-26(33-35(11,12)29(5,6)7)20-25(32)27(23(4)31)28(24)34-36(13,14)30(8,9)10/h16,18,20,32H,15,17,19H2,1-14H3/b22-18+ |
InChI-Schlüssel |
QWBNMEVXOZTXDM-RELWKKBWSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
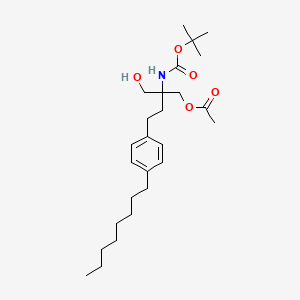
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
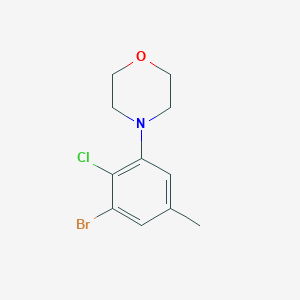
![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
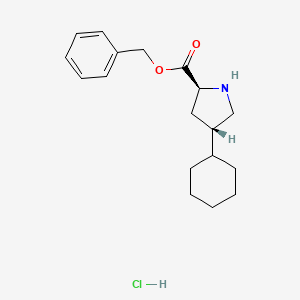

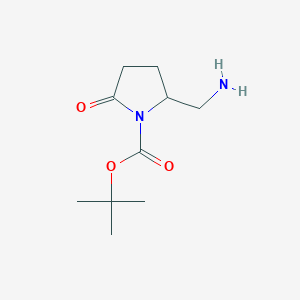
![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
